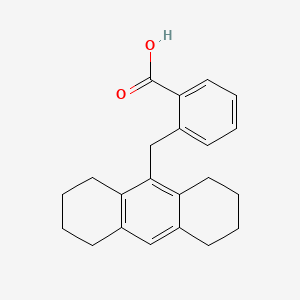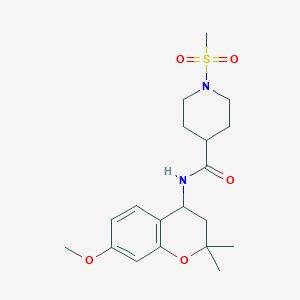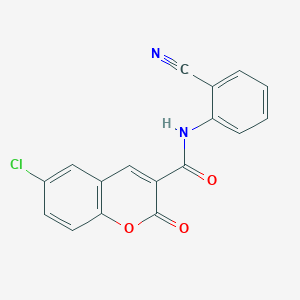
2-(1,2,3,4,5,6,7,8-Octahydroanthracen-9-ylmethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,2,3,4,5,6,7,8-Octahydroanthracen-9-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety attached to an octahydroanthracene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,3,4,5,6,7,8-octahydroanthracen-9-yl)methyl]benzoic acid typically involves the following steps:
Formation of Octahydroanthracene: Octahydroanthracene can be synthesized by hydrogenating anthracene under high pressure and temperature conditions in the presence of a suitable catalyst.
Attachment of Benzoic Acid Moiety: The octahydroanthracene derivative is then reacted with a benzoic acid derivative under specific conditions to form the target compound. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation reactors for the synthesis of octahydroanthracene, followed by efficient coupling processes to attach the benzoic acid moiety. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,2,3,4,5,6,7,8-Octahydroanthracen-9-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(1,2,3,4,5,6,7,8-Octahydroanthracen-9-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1,2,3,4,5,6,7,8-octahydroanthracen-9-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Octahydroanthracene: Shares the hydrogenated anthracene core but lacks the benzoic acid moiety.
Benzoic Acid: Contains the aromatic carboxylic acid group but lacks the octahydroanthracene structure.
Uniqueness
2-[(1,2,3,4,5,6,7,8-Octahydroanthracen-9-yl)methyl]benzoic acid is unique due to the combination of the octahydroanthracene and benzoic acid moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both structural features are advantageous.
Properties
Molecular Formula |
C22H24O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(1,2,3,4,5,6,7,8-octahydroanthracen-9-ylmethyl)benzoic acid |
InChI |
InChI=1S/C22H24O2/c23-22(24)20-12-6-3-9-17(20)14-21-18-10-4-1-7-15(18)13-16-8-2-5-11-19(16)21/h3,6,9,12-13H,1-2,4-5,7-8,10-11,14H2,(H,23,24) |
InChI Key |
CDJXBXKBYMOPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=C(CCCC3)C=C2C1)CC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-3,4-dimethylbenzamide](/img/structure/B11114504.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B11114508.png)
![2-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11114515.png)

![4,4'-[benzene-1,4-diylbis(oxy)]bis{N-[(E)-furan-2-ylmethylidene]aniline}](/img/structure/B11114526.png)


![N'-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11114545.png)

![3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)benzoic acid](/img/structure/B11114548.png)

![2-[1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidin-4-yl]-benzothiazole](/img/structure/B11114557.png)

![1-[(9Z)-9-(1,3-benzodioxol-5-ylmethylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one](/img/structure/B11114570.png)
